molecular formula C9H17NS B7887605 Octane,2-isothiocyanato-, (-)-

Octane,2-isothiocyanato-, (-)-

Cat. No.: B7887605
M. Wt: 171.31 g/mol
InChI Key: RXAAZXUXIQEORL-SECBINFHSA-N
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Description

(2R)-2-Isothiocyanatooctane is an organic compound characterized by the presence of an isothiocyanate group attached to the second carbon of an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octane,2-isothiocyanato-, (-)- typically involves the reaction of (2R)-2-aminooctane with thiophosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:

(2R)-2-Aminooctane+Thiophosgene(2R)-2-Isothiocyanatooctane+Hydrogen Chloride\text{(2R)-2-Aminooctane} + \text{Thiophosgene} \rightarrow \text{(2R)-2-Isothiocyanatooctane} + \text{Hydrogen Chloride} (2R)-2-Aminooctane+Thiophosgene→(2R)-2-Isothiocyanatooctane+Hydrogen Chloride

Industrial Production Methods: In an industrial setting, the production of Octane,2-isothiocyanato-, (-)- can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Isothiocyanatooctane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles such as amines, leading to the formation of thiourea derivatives.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

    Addition Reactions: Reagents such as alcohols and amines are used, often in the presence of a base to facilitate the reaction.

Major Products:

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Urea Derivatives: Formed from addition reactions with alcohols and amines.

Scientific Research Applications

(2R)-2-Isothiocyanatooctane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor to biologically active compounds.

    Material Science: Utilized in the preparation of functionalized materials with specific properties.

Mechanism of Action

The mechanism of action of Octane,2-isothiocyanato-, (-)- involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    (2S)-2-Isothiocyanatooctane: The enantiomer of Octane,2-isothiocyanato-, (-)-, with similar chemical properties but different biological activities due to stereochemistry.

    Phenyl Isothiocyanate: Another isothiocyanate compound, but with a phenyl group instead of an octane chain.

Uniqueness: (2R)-2-Isothiocyanatooctane is unique due to its specific stereochemistry and the presence of a long alkyl chain, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.

Properties

IUPAC Name

(2R)-2-isothiocyanatooctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAAZXUXIQEORL-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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